3-(Trifluoromethyl)benzenepropanal
Overview
Description
3-(Trifluoromethyl)benzenepropanal is a chemical compound that has garnered interest in various fields due to its unique chemical structure and properties. It serves as an important intermediate in medicinal and pesticide applications.
Synthesis Analysis
The synthesis of related compounds such as 3-Trifluoromethyl Phenol has been optimized to improve yield and purity, starting from trifluoromethyl benzene and involving steps like nitration, reduction, diazotization, and hydrolysis (Zhang Zhi-hai, 2010).
Molecular Structure Analysis
The molecular structure of similar compounds like 1,3,5-tris(trifluoromethyl)benzene has been studied using gas-phase electron diffraction and quantum chemical calculations, revealing deviations from regular hexagon due to the σ-electronegative effect of CF3 groups (I. N. Kolesnikova et al., 2014).
Chemical Reactions and Properties
For similar trifluoromethyl compounds, reactions have been explored like the synthesis of 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, demonstrating broad functional group tolerance (J. Sheng et al., 2014).
Physical Properties Analysis
In compounds like 1,3,5-Tri(anthracen-10-yl)-benzene-Centered Starburst Oligofluorenes, physical properties such as absorption in UV-vis and fluorescence emission have been observed, which can be related to the physical properties of 3-(Trifluoromethyl)benzenepropanal (H. Qi et al., 2016).
Chemical Properties Analysis
Research on compounds like 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide provides insights into the chemical properties such as molecular electrostatic potential and vibrational frequencies, which could be extrapolated to understand the chemical properties of 3-(Trifluoromethyl)benzenepropanal (P. Govindasamy & S. Gunasekaran, 2015).
Scientific Research Applications
Supramolecular Chemistry : Benzene-1,3,5-tricarboxamides (BTAs), related to 3-(Trifluoromethyl)benzenepropanal, are used as supramolecular building blocks with applications in nanotechnology, polymer processing, and biomedicine. These compounds have the potential for commercial applications due to their versatile nature (Cantekin, de Greef, & Palmans, 2012).
Medicine and Pesticide Production : The optimized synthesis of 3-trifluoromethyl phenol from trifluoromethyl benzene, a compound closely related to 3-(Trifluoromethyl)benzenepropanal, improves yield and purity. This makes it a valuable intermediate for medicine and pesticide production (Zhang, 2010).
Perfume Industry : A study successfully synthesized 3-benzenepropanal from 1,3-dimethyl-2-(2-phenylethyl)-benzimidazolium salt, providing a novel method for preparing perfume aldehydes from carboxylic acids (Liang, 2009).
Organic Chemistry : In a study, 10-I-3 hypervalent iodine trifluoromethylation reagent reacts with phenols to produce 1,3,5-trimethyl-2-(trifluoromethoxy)benzene as a byproduct, demonstrating the trifluoromethylation occurring at ortho- and para-positions of the phenol ring (Stanek, Koller, & Togni, 2008).
Electrochemistry : 1,3,5-Tri(anthracen-10-yl)-benzene-centered starburst oligofluorenes, which are structurally related to 3-(Trifluoromethyl)benzenepropanal, exhibit strong absorption in UV-vis and blue fluorescence emission. Their electrochemical behaviors are likely tuned by the fluorene arms (Qi et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]propanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9-5-1-3-8(7-9)4-2-6-14/h1,3,5-7H,2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APCCHYPQHODSBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461591 | |
Record name | 3-(Trifluoromethyl)benzenepropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)benzenepropanal | |
CAS RN |
21172-41-8 | |
Record name | 3-(Trifluoromethyl)benzenepropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21172-41-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethyl)benzenepropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00461591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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